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Compound of Interest

Compound Name: (±)10(11)-DiHDPA

CAS No.: 1345275-22-0

Cat. No.: B161062 Get Quote

Abstract & Biological Context
(±)10(11)-DiHDPA (10,11-dihydroxy-docosapentaenoic acid) is a bioactive lipid mediator

derived from Docosahexaenoic Acid (DHA). It represents the stable downstream metabolite of

the cytochrome P450 (CYP) epoxygenase pathway. Specifically, CYP enzymes convert DHA

into the epoxide 10,11-EpDPE (also known as 10,11-EDP), which is rapidly hydrolyzed by

Soluble Epoxide Hydrolase (sEH) into the vicinal diol 10,11-DiHDPA.[1]

While epoxides (EpDPEs) are often potent vasodilators and anti-inflammatory agents, their

conversion to diols (DiHDPAs) is generally considered a deactivation or "metabolic sink" step.

However, recent evidence suggests DiHDPAs possess distinct biological activities, including

modulation of angiogenesis and retinal vascular permeability.[1] Therefore, quantifying the ratio

of Epoxide:Diol serves as a critical biomarker for sEH activity in vivo.[1]

The Challenge
Quantification is complicated by:

Regioisomerism: DHA forms multiple diol isomers (7,8-, 10,11-, 13,14-, 16,17-, 19,20-

DiHDPA) that are isobaric (m/z 361.[1]2) and possess similar fragmentation patterns.[2]

Matrix Interference: Plasma phospholipids can suppress ionization.
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Stability: DHA metabolites are prone to auto-oxidation.

This protocol details a self-validating LC-MS/MS workflow designed to resolve 10,11-DiHDPA

from its isomers and quantify it with femtomolar sensitivity.
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Figure 1: The metabolic cascade of DHA via the CYP/sEH axis. 10,11-DiHDPA is the stable

marker of sEH-mediated hydrolysis of the bioactive epoxide.

Materials & Standards
Chemical Standards
To ensure "Trustworthiness" in quantification, use high-purity standards. Do not rely on relative

quantification.
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Reagent Description
Supplier
(Recommended)

Purpose

(±)10(11)-DiHDPA
Analyte Standard,

>98% purity

Cayman Chem

(#18174)
Calibration Curve

10(11)-EpDPE Precursor Standard
Cayman Chem

(#10471)

Retention Time

Verification

12-HETE-d8 Internal Standard (IS)
Cayman Chem

(#334310)

Normalization

(Surrogate)

BHT
Butylated

hydroxytoluene
Sigma-Aldrich Antioxidant

Note: If a specific deuterated analog (e.g., 10,11-DiHDPA-d9) is unavailable, 12-HETE-d8 is

the industry-standard surrogate due to similar retention and ionization properties on C18

phases.

Sample Preparation Protocol (Solid Phase
Extraction)
Objective: Isolate oxylipins from plasma/tissue while removing phospholipids that cause ion

suppression. Critical Control: All steps must be performed on ice or at 4°C.

Step-by-Step Workflow
Sample Thawing & Spiking:

Thaw plasma (200 µL) on ice.

Immediately add 10 µL of Antioxidant Cocktail (0.2 mg/mL BHT + 0.2 mg/mL EDTA in

methanol). Causality: Prevents ex vivo auto-oxidation of DHA into non-enzymatic artifacts.

Add 10 µL of Internal Standard (100 ng/mL 12-HETE-d8). Vortex gently.

Protein Precipitation:

Add 600 µL of ice-cold Methanol (MeOH).
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Vortex for 30 seconds.

Centrifuge at 10,000 x g for 10 minutes at 4°C.

Transfer supernatant to a clean glass tube. Dilute with 2.4 mL of pH 3.5 water (acidified

with HCl) to reduce organic content to <20% (crucial for SPE retention).

Solid Phase Extraction (SPE):

Cartridge: Oasis HLB 60 mg (Waters) or Strata-X (Phenomenex).

Condition: 3 mL Methanol followed by 3 mL Water (pH 3.5).

Load: Apply diluted supernatant by gravity or low vacuum (<5 inHg).

Wash: 3 mL of 5% Methanol in Water. Removes salts and polar interferences.

Elute: 3 mL of Methanol. Collect this fraction.

Reconstitution:

Evaporate eluate to dryness under a gentle stream of Nitrogen (N2) at 30°C.

Reconstitute in 100 µL of Mobile Phase A/B (50:50).

Vortex and transfer to LC vial with glass insert.

LC-MS/MS Methodology
System: UHPLC coupled to Triple Quadrupole (QqQ) MS (e.g., Sciex 6500+, Agilent 6495,

Waters Xevo TQ-XS).

Chromatographic Conditions
Separation of the 10,11-isomer from the 19,20-isomer is the primary challenge.[1] A specialized

gradient is required.

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).[3]
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Column Temp: 50°C (Higher temp improves peak shape for diols).

Flow Rate: 0.4 mL/min.[3]

Mobile Phase A: Water + 0.02% Acetic Acid.[3]

Mobile Phase B: Acetonitrile/Isopropanol (90:10) + 0.02% Acetic Acid.[3]

Why Acetic Acid? Formic acid can suppress negative ion sensitivity for some oxylipins.

Acetic acid provides a "softer" acidic environment.

Why Isopropanol? Helps elute sticky lipids and cleans the column.

Gradient Profile:

Time (min) % B Event

0.0 25 Initial Hold

1.0 25 Load

12.0 60
DiHDPA Elution Window

(approx 8-10 min)

13.0 98 Wash

15.0 98 Wash

15.1 25 Re-equilibration

| 18.0 | 25 | End |

Mass Spectrometry Parameters (ESI Negative)
Source Settings (Generic - Optimize for your instrument):

Curtain Gas: 35 psi

IonSpray Voltage: -4500 V
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Temp: 500°C

Gas 1 / Gas 2: 50 / 50 psi[4]

MRM Transitions (The "Fingerprint"): The transition 361.2 → 153.0 is the most specific

quantifier for 10,11-DiHDPA, corresponding to cleavage between C10 and C11.

Analyte
Precursor
(m/z)

Product
(m/z)

Dwell (ms)
Collision
Energy (V)

Role

10(11)-

DiHDPA
361.2 153.0 50 -26 Quantifier

10(11)-

DiHDPA
361.2 299.2 50 -20

Qualifier

(Loss of

CO2+H2O)

12-HETE-d8

(IS)
327.2 184.1 25 -22

Internal

Standard

Note: 19,20-DiHDPA often elutes later and may share the 361->299 transition but will lack the

specific 361->153 intensity ratio.

Workflow Visualization
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Figure 2: End-to-end workflow ensuring sample integrity and quantitative accuracy.
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Method Validation & Troubleshooting
Self-Validating Criteria
To satisfy the "Trustworthiness" requirement, every batch must include:

Retention Time Lock: The retention time of 10,11-DiHDPA must match the authentic

standard within ±0.05 min. If it shifts, the separation from 19,20-DiHDPA is compromised.

Ion Ratio Confirmation: The ratio of the Quantifier (153.0) to Qualifier (299.2) peak areas

must be consistent with the standard (<20% deviation).

Troubleshooting Guide
Issue Probable Cause Corrective Action

High Background Noise
Contaminated source or

solvents

Clean ion source; use LC-MS

grade solvents only.

Low Sensitivity
Ion suppression from

phospholipids

Improve SPE wash step

(increase % MeOH slightly to

10% if loss is low).

Double Peaks
Isomer co-elution (19,20-

DiHDPA)

Flatten the LC gradient

between 8-12 minutes to

improve resolution.

Signal Drift Evaporation of solvent in vial

Ensure caps are tight; use

temperature-controlled

autosampler (4°C).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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